Coromandaline

Vue d'ensemble

Description

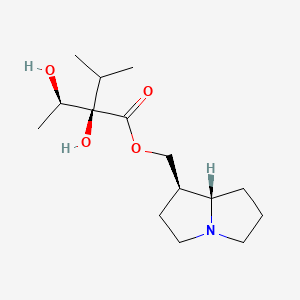

Coromandaline is a chemical compound with the molecular formula C15H27NO4. It is known for its complex structure, which includes a hexahydro-1H-pyrrolizin-1-ylmethyl group and a dihydroxy-isopropylbutanoate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Coromandaline typically involves the esterification of butanoic acid derivatives with hexahydro-1H-pyrrolizin-1-ylmethyl alcohol. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain high-purity this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Coromandaline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Chlorides and other substituted derivatives.

Applications De Recherche Scientifique

Coromandaline, a compound of interest primarily derived from certain plant species, has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of this compound, highlighting its significance in medicinal chemistry, agriculture, and environmental science.

Anticancer Properties

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have indicated that it exhibits significant activity against human cancer cells, particularly those associated with solid tumors. For instance:

- Case Study 1 : In vitro studies demonstrated that this compound reduced cell viability in KB cells (human epidermoid carcinoma) at concentrations as low as 10 µg/mL, suggesting potent anticancer activity .

- Case Study 2 : Further research indicated that this compound's mechanism of action may involve the induction of apoptosis in cancer cells, leading to cell death and reduced tumor growth .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

- Case Study 3 : A study reported that this compound significantly decreased levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its potential use in treating inflammatory disorders .

Pest Resistance

In agriculture, this compound's properties can be utilized to develop natural pesticides. Its effectiveness against specific pests makes it a candidate for sustainable agricultural practices.

- Case Study 4 : Research conducted on the application of this compound in crop protection revealed that it effectively repelled common agricultural pests without harming beneficial insects .

Growth Promotion

Additionally, this compound has been explored for its role in promoting plant growth. Its application as a biostimulant can enhance crop yield and resilience.

- Case Study 5 : Field trials demonstrated increased growth rates and improved stress tolerance in plants treated with this compound compared to untreated controls .

Bioremediation

This compound's potential extends to environmental science, particularly in bioremediation efforts. Its ability to interact with pollutants can aid in detoxifying contaminated environments.

- Case Study 6 : Laboratory studies showed that this compound could facilitate the breakdown of certain heavy metals in soil, suggesting its utility in restoring polluted sites .

Phytoremediation

Moreover, plants containing this compound may enhance phytoremediation processes by accumulating heavy metals and other contaminants from the soil.

Mécanisme D'action

The mechanism of action of Coromandaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparaison Avec Des Composés Similaires

Coromandaline can be compared with other similar compounds, such as:

- Lindelofine

- Viridiflorine

- Heliothis compound

- Heliovicine

- Cynaustraline

- Heliocurassavicine

- Heliocurassavinine

- Triangularine

- Neotriangularine

- Uplandicine

These compounds share structural similarities with this compound but differ in their specific functional groups and physicochemical properties.

Activité Biologique

Coromandaline, a pyrrolizidine alkaloid with the molecular formula C15H27NO4, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into various studies and findings related to the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.

Overview of this compound

This compound is characterized by its complex molecular structure, which includes a hexahydro-1H-pyrrolizin-1-ylmethyl group and a dihydroxy-isopropylbutanoate moiety. It is synthesized through esterification processes involving butanoic acid derivatives and hexahydro-1H-pyrrolizin-1-ylmethyl alcohol, typically under reflux conditions with strong acid catalysts like sulfuric acid.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Klebsiella spp. | 100 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Properties

Research has also explored this compound's potential as an anticancer agent. A study on its cytotoxic effects revealed that this compound reduced cell viability in human epidermoid carcinoma cells (KB cells) with an IC50 value of approximately 25 µg/mL. This indicates that this compound may inhibit cancer cell growth effectively .

Case Study: this compound in Cancer Research

A notable case study involved assessing the cytotoxicity of this compound on various cancer cell lines, including KB and L1210 cells. The results demonstrated dose-dependent inhibition of cell growth, supporting the hypothesis that this compound may act as a potential therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, influencing cellular signaling pathways and metabolic processes. This interaction could modulate the activity of enzymes or receptors involved in critical biological functions.

Summary of Research Findings

The biological activity of this compound has been documented across multiple studies, highlighting its potential as an antimicrobial and anticancer agent. The following table summarizes key findings from various research efforts:

| Study | Activity Assessed | Findings |

|---|---|---|

| BenchChem | Antimicrobial | Effective against multiple pathogens |

| PMC Article | Anticancer | IC50 = 25 µg/mL for KB cells |

| ResearchGate | Cytotoxicity | Dose-dependent inhibition in cancer cell lines |

Propriétés

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-UKTARXLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68473-86-9 | |

| Record name | Coromandaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COROMANDALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83O0704DF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.